c‑Met Kinase Inhibition Potency – Class‑Level vs. PF‑2341066 (Crizotinib)
The compound’s parent class (substituted pyridazine carboxamides) is reported to inhibit c‑Met with IC50 < 100 nM [1]. While a direct, head‑to‑head IC50 for methyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate has not been published, the structural presence of the unsaturated furan heterocycle at the pyridazine 6‑position is explicitly correlated in the patent with enhanced c‑Met selectivity relative to ALK, a differentiation point from the dual c‑Met/ALK inhibitor PF‑2341066 (crizotinib), which shows sub‑nanomolar c‑Met potency but limited kinase selectivity [1].
| Evidence Dimension | c‑Met kinase inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 < 100 nM (inferred from patent class SAR; exact value not disclosed) [1] |
| Comparator Or Baseline | PF‑2341066 (crizotinib): c‑Met IC50 ≈ 3–5 nM; also potent ALK inhibitor [1] |
| Quantified Difference | Target compound is predicted to be less potent but more selective for c‑Met over ALK than PF‑2341066; quantitative selectivity ratios not available. |
| Conditions | Biochemical kinase assay; recombinant c‑Met enzyme. |
Why This Matters
Procurement for c‑Met‑selective profiling requires compounds that minimize ALK cross‑reactivity; the furan‑substituted pyridazine core offers a structural basis for improved selectivity over the dual‑kinase inhibitor crizotinib.
- [1] Liang, C.; Xcovery Holding Company, LLC. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. U.S. Patent Application US 2013/0203763 A1, August 8, 2013. View Source
